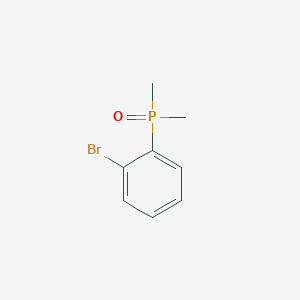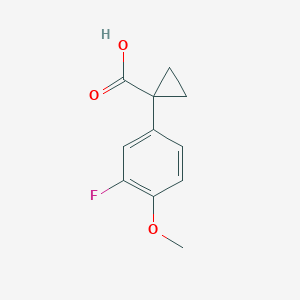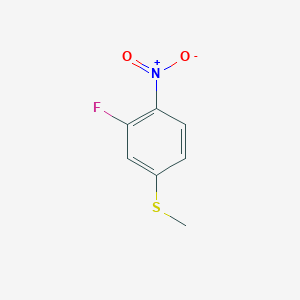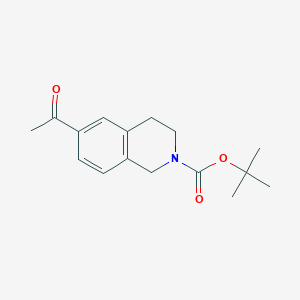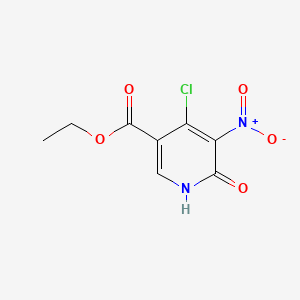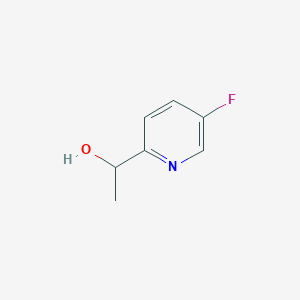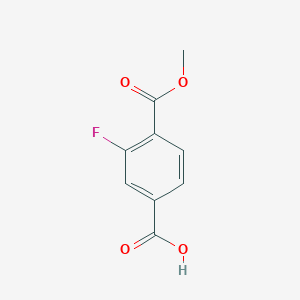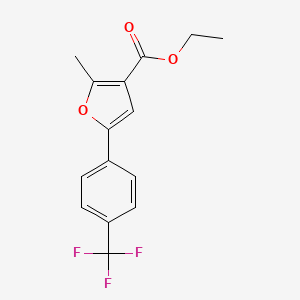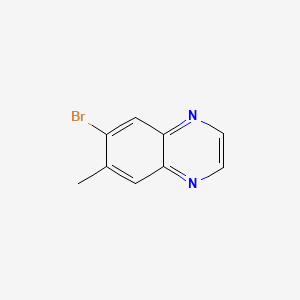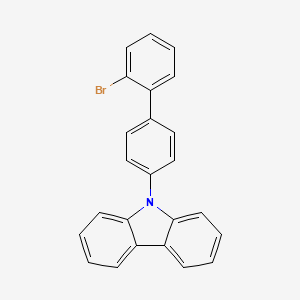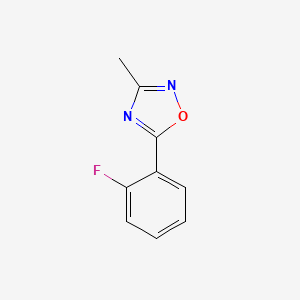
5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (5-FMO) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound that can be synthesized using various methods, including the Vilsmeier reaction, the Mitsunobu reaction, and the Pictet-Spengler reaction. 5-FMO has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology.
Applications De Recherche Scientifique
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
Research has highlighted the significant therapeutic worth of compounds containing the 1,3,4-oxadiazole ring, a structure closely related to 5-(2-fluorophenyl)-3-methyl-1,2,4-oxadiazole. This aromatic ring is beneficial for binding with various enzymes and receptors in biological systems, offering a wide range of bioactivities. The development of 1,3,4-oxadiazole-based derivatives has become a focal point for scientists due to their potential in treating various ailments, showcasing an array of medicinal applications such as anticancer, antifungal, antibacterial, and many more (Verma et al., 2019).
Synthetic Approaches and Biological Roles
The synthesis and biological applications of 1,3,4-oxadiazole derivatives have been extensively studied, underscoring the importance of this heterocyclic ring in the development of new medicinal species for the treatment of numerous diseases. Innovative methods for the synthesis of these derivatives have led to a broader understanding of their pharmacological applications, enriching the therapeutic landscape (Nayak & Poojary, 2019).
Pharmacological Activity of Oxadiazole Derivatives
Recent advancements have demonstrated the extensive pharmacological activities of oxadiazole derivatives, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. These activities are attributed to the compounds' ability to engage in hydrogen bond interactions with biomacromolecules, highlighting the significance of oxadiazole derivatives in medicinal chemistry and pharmacology (Wang et al., 2022).
Synthetic Strategies for Psychologically Useful Derivatives
Oxadiazole derivatives have shown promise in treating various mental health issues, such as Parkinson's disease, Alzheimer's, schizophrenia, and epileptic disorders. This review article focuses on the synthetic strategies for preparing oxadiazole and its derivatives, which have been effective in psychological disorders, offering new insights for researchers in discovering novel molecules for mental health treatment (Saxena et al., 2022).
Anticancer and Antiviral Activities
The exploration of 1,3,4-oxadiazole derivatives for their anticancer and antiviral activities has been significant. These compounds have shown potent biological functions, particularly in inhibiting different enzymes, kinases, and growth factors, pointing towards their potential as future lead molecules in treating cancer and viral infections (Devi et al., 2022).
Mécanisme D'action
Target of Action
The compound belongs to the class of oxadiazoles . Oxadiazoles are a class of organic compounds that have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific targets of “5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of oxadiazoles can vary greatly depending on their specific structure and the biological target they interact with. For example, some oxadiazoles, such as Ataluren, work by enabling ribosomal readthrough of mRNA containing premature stop codons, thereby restoring the production of a full-length, functional protein .
Biochemical Pathways
The biochemical pathways affected by “this compound” would depend on its specific targets. Oxadiazoles can interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the diverse biological activities of oxadiazoles, the compound could potentially have a wide range of effects .
Analyse Biochimique
Biochemical Properties
5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with various biomolecules. This compound has been shown to interact with enzymes such as H+, K±ATPase, which is involved in gastric acid secretion . The interaction with this enzyme leads to the inhibition of acid secretion, making it a potential candidate for the treatment of acid-related disorders. Additionally, this compound interacts with proteins and other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the mitochondrial function by acting as a mitochondrial uncoupler, which disrupts the coupling between electron transport and ATP synthesis . This leads to increased mitochondrial respiration and energy expenditure, impacting cellular metabolism and energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of H+, K±ATPase, which reduces gastric acid secretion . Additionally, this compound binds to specific biomolecules, altering their conformation and activity. The binding interactions with enzymes and proteins can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time when exposed to certain environmental factors. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to have therapeutic effects, such as the inhibition of gastric acid secretion. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to specific organs. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of this compound can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is distributed to various tissues, including the liver, adipose tissue, and tumor tissue. The localization and accumulation of this compound in these tissues can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . This compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism. The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, influencing its activity and interactions with other biomolecules.
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGFIGWXLOGLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


